molecular formula C15H16N2O B11954530 1-Benzyl-3-(p-tolyl)urea CAS No. 13143-43-6

1-Benzyl-3-(p-tolyl)urea

Cat. No.: B11954530
CAS No.: 13143-43-6
M. Wt: 240.30 g/mol
InChI Key: SERDZBSDZPDVOC-UHFFFAOYSA-N
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Description

1-Benzyl-3-(p-tolyl)urea is an organic compound with the molecular formula C15H16N2O It is a derivative of urea, where the hydrogen atoms are replaced by benzyl and p-tolyl groups

Preparation Methods

1-Benzyl-3-(p-tolyl)urea can be synthesized through several methods. One common synthetic route involves the reaction of benzylamine with p-tolyl isocyanate under controlled conditions. The reaction typically proceeds at room temperature and yields the desired product after purification .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-Benzyl-3-(p-tolyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions can convert this compound into amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or p-tolyl groups are replaced by other substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Benzyl-3-(p-tolyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(p-tolyl)urea involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-Benzyl-3-(p-tolyl)urea can be compared with other similar compounds, such as:

    1-Benzyl-3-(m-tolyl)urea: Similar structure but with a different position of the methyl group on the phenyl ring.

    1-Benzyl-3-(o-tolyl)urea: Another positional isomer with the methyl group in the ortho position.

    1-Butyl-3-(p-tolyl)urea: A compound where the benzyl group is replaced by a butyl group.

These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the variations in their structures .

Properties

CAS No.

13143-43-6

Molecular Formula

C15H16N2O

Molecular Weight

240.30 g/mol

IUPAC Name

1-benzyl-3-(4-methylphenyl)urea

InChI

InChI=1S/C15H16N2O/c1-12-7-9-14(10-8-12)17-15(18)16-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H2,16,17,18)

InChI Key

SERDZBSDZPDVOC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NCC2=CC=CC=C2

Origin of Product

United States

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